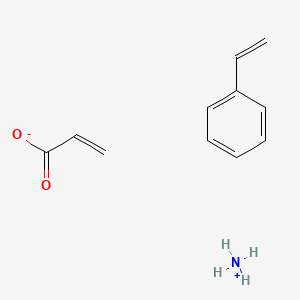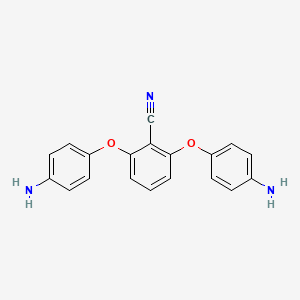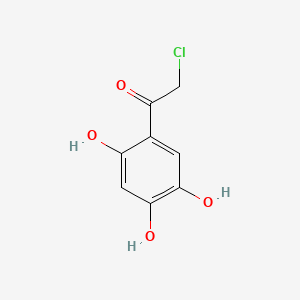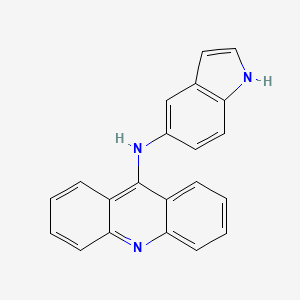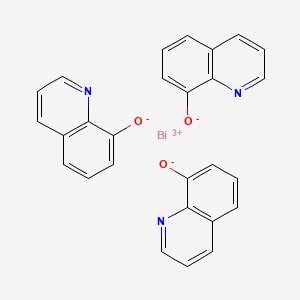
(S)-methyl 2-cyclohexyl-2-(piperidine-4-carboxamido)acetate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-methyl 2-cyclohexyl-2-(piperidine-4-carboxamido)acetate hydrochloride is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are often studied for their potential pharmacological properties, including analgesic, anti-inflammatory, and neuroprotective effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-methyl 2-cyclohexyl-2-(piperidine-4-carboxamido)acetate hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Amidation: The carboxylic acid group on the piperidine ring is converted to an amide using reagents such as carbodiimides.
Esterification: The resulting amide is then esterified with methanol in the presence of an acid catalyst.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the ester with hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the cyclohexyl ring or the piperidine nitrogen.
Reduction: Reduction reactions may target the carbonyl groups in the ester or amide functionalities.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the ester group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine or ester derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound may be used as a ligand in catalytic reactions.
Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Receptor Studies: Used in studies involving piperidine receptors.
Enzyme Inhibition: Potential inhibitor of specific enzymes.
Medicine
Drug Development: Investigated for potential therapeutic effects, including pain relief and anti-inflammatory properties.
Industry
Material Science: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of (S)-methyl 2-cyclohexyl-2-(piperidine-4-carboxamido)acetate hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to the observed pharmacological effects. The exact pathways and molecular interactions would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-cyclohexyl-2-(piperidine-4-carboxamido)acetate: Lacks the (S)-configuration.
Ethyl 2-cyclohexyl-2-(piperidine-4-carboxamido)acetate: Similar structure with an ethyl ester instead of a methyl ester.
2-Cyclohexyl-2-(piperidine-4-carboxamido)acetic acid: The free acid form.
Uniqueness
The (S)-configuration of (S)-methyl 2-cyclohexyl-2-(piperidine-4-carboxamido)acetate hydrochloride may confer unique stereochemical properties, affecting its binding affinity and specificity for molecular targets. This can result in distinct pharmacological profiles compared to its analogs.
Propriétés
Formule moléculaire |
C15H27ClN2O3 |
|---|---|
Poids moléculaire |
318.84 g/mol |
Nom IUPAC |
methyl (2S)-2-cyclohexyl-2-(piperidine-4-carbonylamino)acetate;hydrochloride |
InChI |
InChI=1S/C15H26N2O3.ClH/c1-20-15(19)13(11-5-3-2-4-6-11)17-14(18)12-7-9-16-10-8-12;/h11-13,16H,2-10H2,1H3,(H,17,18);1H/t13-;/m0./s1 |
Clé InChI |
FBYMXIVNPMRLEI-ZOWNYOTGSA-N |
SMILES isomérique |
COC(=O)[C@H](C1CCCCC1)NC(=O)C2CCNCC2.Cl |
SMILES canonique |
COC(=O)C(C1CCCCC1)NC(=O)C2CCNCC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2,6-Dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13730889.png)
![butan-2-one O-[bis(2-methoxyethoxy)methylsilyl]oxime](/img/structure/B13730896.png)
![4,4,4-Trifluoro-3-[4-(trifluoromethyl)phenyl]-(E)-crotonic acid](/img/structure/B13730900.png)
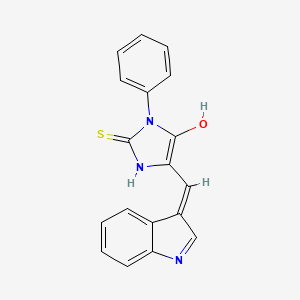
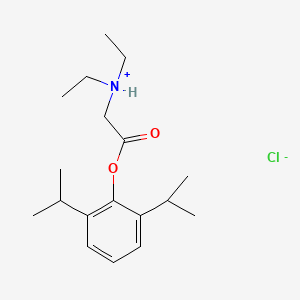
![3-[4-(1H-indol-3-yl)butanoylamino]propanoic Acid](/img/structure/B13730922.png)


